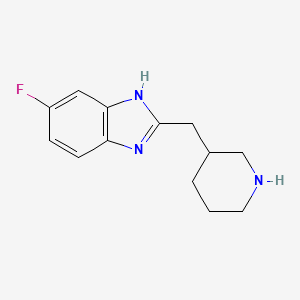

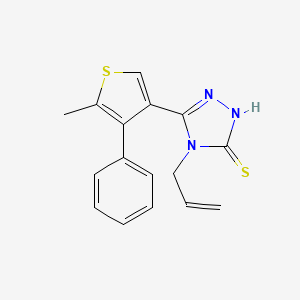

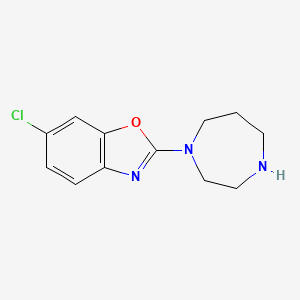

![molecular formula C15H16N2O2 B1344485 N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine CAS No. 1114597-54-4](/img/structure/B1344485.png)

N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine, also known as FMMA, is a chemical compound belonging to the class of amines. It has a wide range of applications in the field of science and has been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Cholinesterase and Monoamine Oxidase Inhibition

- MBA236 is identified as a dual inhibitor of cholinesterase and monoamine oxidase, which suggests its potential application in the treatment of neurodegenerative disorders like Alzheimer's disease (Bautista-Aguilera et al., 2014).

Synthesis and Characterization of Indole Derivatives

- The synthesis of new (2,3-dihydro-1H-indol-5-ylmethyl)amine was achieved, showing potential as an intermediate for substances with pharmacological properties (Ogurtsov & Rakitin, 2021).

Antimicrobial and Antiproliferative Properties

- Schiff bases derived from 1,3,4-thiadiazole compounds exhibit significant antimicrobial and antiproliferative properties, highlighting the potential of MBA236-related compounds in addressing bacterial infections and cancer (Gür et al., 2020).

Synthesis of N-Benzyl- or N-(2-Furylmethyl)cinnamamides

- The efficient synthesis of new N-benzyl- or N-(2-furylmethyl)cinnamamides, possibly including compounds similar to MBA236, was achieved using boric acid as a 'green' catalyst. This research contributes to the sustainable production of these compounds (Barajas et al., 2008).

Superoxide Dismutase Activity

- Novel iron complexes, including tris[(2-furylmethyl)-2-aminoethyl]amine, demonstrate superoxide dismutase (SOD) activity, which is crucial in reducing oxidative stress in cells. This suggests potential therapeutic applications in conditions related to oxidative stress (Nagano et al., 1991).

Propiedades

IUPAC Name |

1-(furan-2-yl)-N-[(5-methoxy-1H-indol-3-yl)methyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-18-12-4-5-15-14(7-12)11(9-17-15)8-16-10-13-3-2-6-19-13/h2-7,9,16-17H,8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDLWWURNDWEWLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CNCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Furylmethyl)-N-[(5-methoxy-1H-indol-3-yl)-methyl]amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

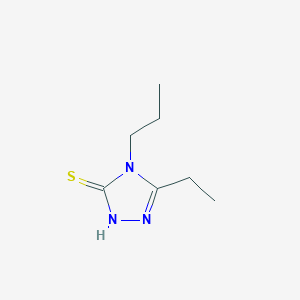

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

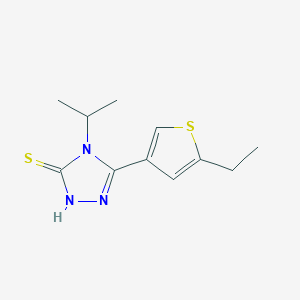

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

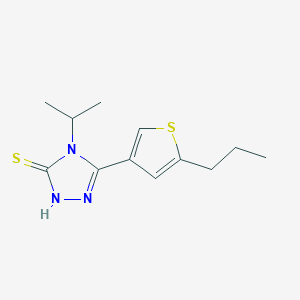

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)